5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and chlorophenyl and phenyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine can form the hydrazone intermediate, which is then cyclized with piperidine and thiocarbonyl compounds to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known for its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-one: Similar structure but with an oxygen atom instead of sulfur.
5-(2-chlorophenyl)-4-phenyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups, along with the piperidine moiety, enhances its versatility in various applications .
Properties
Molecular Formula |
C20H21ClN4S |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C20H21ClN4S/c21-18-12-6-5-11-17(18)19-22-24(15-23-13-7-2-8-14-23)20(26)25(19)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI Key |
UCLKEAXJGLKDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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